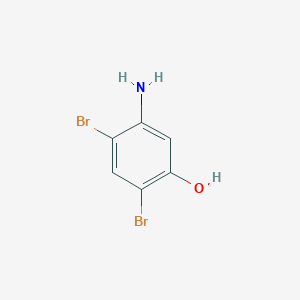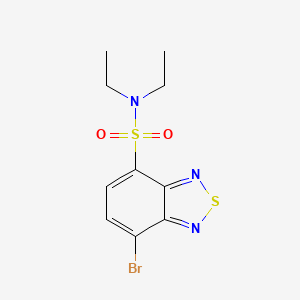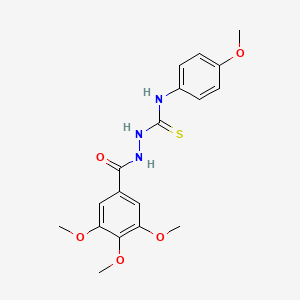
1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It is believed to achieve this by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The compound has also been shown to inhibit the growth of bacterial cells by disrupting the integrity of the bacterial cell membrane.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that the compound can induce oxidative stress in cancer cells, leading to DNA damage and cell death. It has also been shown to inhibit the formation of biofilms in bacterial cells, which are known to contribute to the development of antibiotic resistance. Additionally, the compound has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been found to possess neuroprotective properties.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its diverse range of biological activities. The compound has been shown to exhibit significant anticancer and antimicrobial activities, making it a promising candidate for the development of new therapeutics. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for the research and development of 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is the further optimization of the compound's structure to improve its solubility and bioavailability. Another direction is the investigation of the compound's potential use in combination with other anticancer or antimicrobial agents to enhance its therapeutic efficacy. Additionally, the compound's potential use in the treatment of neurodegenerative diseases warrants further investigation. Finally, the compound's potential use in the development of diagnostic tools for Alzheimer's disease should also be explored.
合成方法
The synthesis of 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multistep process. The first step involves the synthesis of 2-methoxybenzyl chloride by reacting 2-methoxybenzyl alcohol with thionyl chloride. The second step involves the reaction of 2-methoxybenzyl chloride with sodium azide to form 2-methoxybenzyl azide. In the third step, 4-ethylphenylacetylene is reacted with 2-methoxybenzyl azide in the presence of copper (I) iodide and triphenylphosphine to form 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole. Finally, the carboxamide group is introduced by reacting the triazole compound with chloroacetyl chloride.
科学研究应用
1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Additionally, the compound has been investigated for its potential use as a diagnostic tool in the detection of Alzheimer's disease.
属性
IUPAC Name |
1-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-14-8-10-16(11-9-14)23-13-17(21-22-23)19(24)20-12-15-6-4-5-7-18(15)25-2/h4-11,13H,3,12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQNLWFAXAJGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(4-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2790028.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2790029.png)


![6-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2790032.png)
![(2-Chloro-1,3-thiazol-5-yl)methyl 4-{[4-(2,5-dimethylphenyl)piperazino]sulfonyl}phenyl ether](/img/structure/B2790033.png)

![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790037.png)

![Methyl 4-[2-[(4-benzoylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2790039.png)